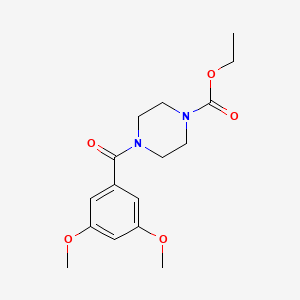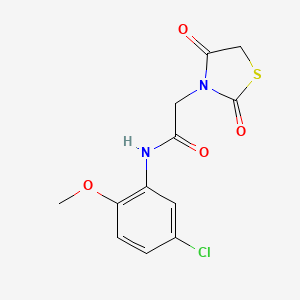![molecular formula C18H12ClN3O3 B12492452 [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate](/img/structure/B12492452.png)
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and an indole carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.
Attachment of the chlorophenyl group:
Formation of the indole carboxylate: The indole ring can be synthesized via Fischer indole synthesis or other methods, followed by esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, and its derivatives could be developed into pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity also makes it useful in various industrial processes.
Mecanismo De Acción
The mechanism of action of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate
- [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate
- [3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate
Uniqueness
The uniqueness of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate lies in its specific combination of structural features. The presence of the chlorophenyl group, oxadiazole ring, and indole carboxylate moiety imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C18H12ClN3O3 |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate |
InChI |
InChI=1S/C18H12ClN3O3/c19-14-5-3-12(4-6-14)17-21-16(25-22-17)10-24-18(23)13-2-1-11-7-8-20-15(11)9-13/h1-9,20H,10H2 |
Clave InChI |
VHMFKLOOFFECKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2)C(=O)OCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-bromophenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12492379.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12492389.png)
![Propyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12492394.png)
![5-(4-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12492408.png)
![N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide](/img/structure/B12492415.png)
![2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492423.png)
![7-[(4-methoxyphenyl)carbonyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12492429.png)
![3-(3-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12492433.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12492454.png)
![Ethyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12492461.png)
![N-(2-chloro-5-fluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12492463.png)
![2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol](/img/structure/B12492472.png)
